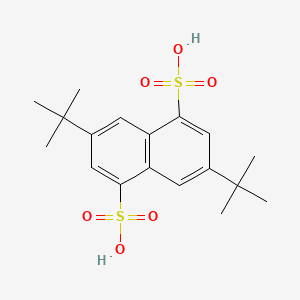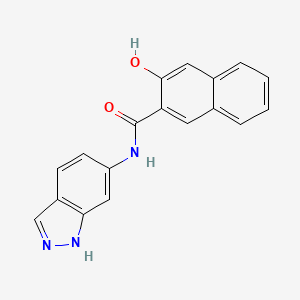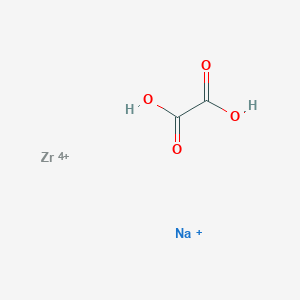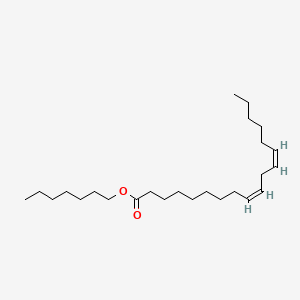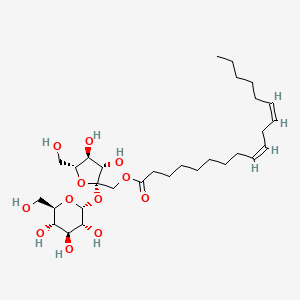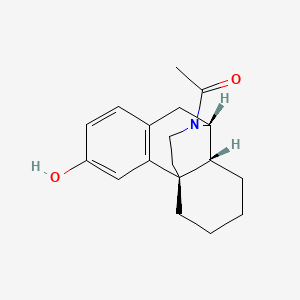
Morphinan-3-ol, 17-acetyl-, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-17-Acetylmorphinan-3-ol: is a chemical compound belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and other opioids, which are well-known for their analgesic properties. The unique structure of (-)-17-Acetylmorphinan-3-ol makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the acetylation of morphinan derivatives under controlled conditions. The reaction conditions often involve the use of acetic anhydride as the acetylating agent, along with a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of (-)-17-Acetylmorphinan-3-ol may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (-)-17-Acetylmorphinan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the morphinan ring, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (-)-17-Acetylmorphinan-3-ol, each with distinct chemical and pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-17-Acetylmorphinan-3-ol is used as a precursor for the synthesis of more complex morphinan derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, (-)-17-Acetylmorphinan-3-ol is studied for its interactions with opioid receptors. These studies help in understanding the binding affinities and selectivities of various morphinan derivatives, contributing to the development of new analgesics and other therapeutic agents.
Medicine: In medicine, (-)-17-Acetylmorphinan-3-ol and its derivatives are investigated for their analgesic properties. Research focuses on optimizing their efficacy and minimizing side effects, with the goal of developing safer and more effective pain management options.
Industry: In the pharmaceutical industry, (-)-17-Acetylmorphinan-3-ol is used as an intermediate in the production of various opioid medications. Its role in the synthesis of these drugs makes it a valuable compound for large-scale pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of (-)-17-Acetylmorphinan-3-ol involves its interaction with opioid receptors in the central nervous system. These receptors, including the mu, delta, and kappa receptors, are part of the G-protein coupled receptor family. Upon binding to these receptors, (-)-17-Acetylmorphinan-3-ol induces a conformational change that activates intracellular signaling pathways, leading to analgesic effects. The compound’s efficacy and selectivity for different opioid receptors are key factors in its pharmacological profile.
Comparación Con Compuestos Similares
Morphine: A well-known opioid analgesic with a similar structure but different pharmacokinetic properties.
Codeine: Another opioid with structural similarities, used primarily as a cough suppressant and mild analgesic.
Oxycodone: A semi-synthetic opioid with higher potency and different metabolic pathways.
Uniqueness: (-)-17-Acetylmorphinan-3-ol is unique in its specific acetylation pattern, which influences its binding affinity and selectivity for opioid receptors. This distinct structure allows for the exploration of new therapeutic applications and the development of compounds with improved safety and efficacy profiles.
Propiedades
Número CAS |
63904-95-0 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C18H23NO2/c1-12(20)19-9-8-18-7-3-2-4-15(18)17(19)10-13-5-6-14(21)11-16(13)18/h5-6,11,15,17,21H,2-4,7-10H2,1H3/t15-,17+,18+/m0/s1 |
Clave InChI |
GYIBSRBIOHMGPQ-CGTJXYLNSA-N |
SMILES isomérico |
CC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
SMILES canónico |
CC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


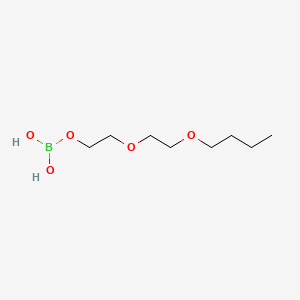

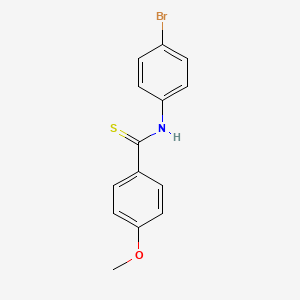
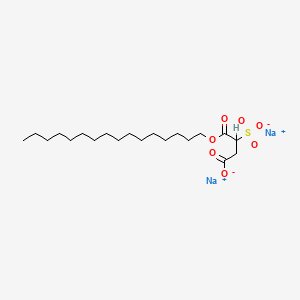
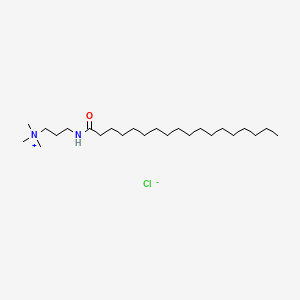
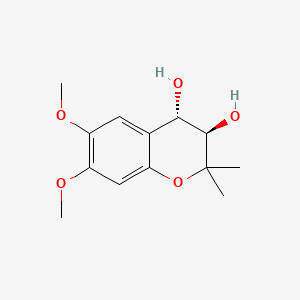

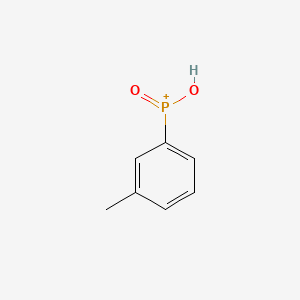
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
